Ethyl 2-(methylamino)-2-oxoacetate
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Overview
Description
Ethyl 2-(methylamino)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methylamino group, and a keto group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(methylamino)-2-oxoacetate can be synthesized through several methods. One common approach involves the reaction of ethyl oxalate with methylamine under controlled conditions. The reaction typically proceeds as follows:
Reaction of Ethyl Oxalate with Methylamine: Ethyl oxalate is reacted with an excess of methylamine in an organic solvent such as ethanol. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylamino)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding ethyl 2-(methylamino)-2-hydroxyacetate.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of ethyl 2-(methylamino)-2-hydroxyacetate.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 2-(methylamino)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(methylamino)-2-oxoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Ethyl 2-(methylamino)-2-oxoacetate can be compared with other similar compounds such as:
Ethyl 2-amino-2-oxoacetate: Lacks the methyl group on the amino nitrogen.
Mthis compound: Has a methyl ester group instead of an ethyl ester group.
Ethyl 2-(ethylamino)-2-oxoacetate: Contains an ethyl group on the amino nitrogen instead of a methyl group.
Uniqueness
The presence of both the ethyl ester and methylamino groups in this compound imparts unique chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
ethyl 2-(methylamino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3-9-5(8)4(7)6-2/h3H2,1-2H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQZKKPQRSZDPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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